

Unveiling the Solid-State Architecture of 2-Aminobenzothiazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Aminobenzothiazole

Cat. No.: B030445

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **2-aminobenzothiazole**, a crucial scaffold in medicinal chemistry. By understanding its three-dimensional arrangement, researchers can gain insights into its structure-activity relationships, aiding in the rational design of novel therapeutics. This document outlines the crystallographic parameters of **2-aminobenzothiazole** and provides detailed experimental protocols for its synthesis, crystallization, and single-crystal X-ray diffraction analysis.

Crystallographic Data of 2-Aminobenzothiazole

The crystal structure of **2-aminobenzothiazole** has been determined by single-crystal X-ray diffraction, revealing a planar molecular conformation. The following tables summarize the key crystallographic data, providing a quantitative basis for understanding the solid-state structure.

Table 1: Crystal Data and Structure Refinement Details.

Parameter	Value
Empirical Formula	C ₇ H ₆ N ₂ S
Formula Weight	150.20
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	8.893 (3) Å
b	5.955 (2) Å
c	13.595 (4) Å
α	90°
β	108.78 (3)°
γ	90°
Volume	681.4 (4) Å ³
Z	4
Calculated Density	1.463 Mg/m ³
Absorption Coefficient	0.388 mm ⁻¹
F(000)	312
Data Collection	
Crystal Size	0.25 x 0.20 x 0.15 mm
θ range for data collection	2.82 to 28.33°
Index ranges	-11 ≤ h ≤ 11, -7 ≤ k ≤ 7, -18 ≤ l ≤ 17
Reflections collected	5428

Independent reflections	1628 [R(int) = 0.034]
Refinement	
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	1628 / 0 / 91
Goodness-of-fit on F ²	1.05
Final R indices [I > 2σ(I)]	R ₁ = 0.041, wR ₂ = 0.109
R indices (all data)	R ₁ = 0.057, wR ₂ = 0.120
Largest diff. peak and hole	0.28 and -0.31 e.Å ⁻³

Table 2: Selected Bond Lengths (Å).

Bond	Length (Å)
S1-C2	1.751(2)
S1-C7a	1.748(2)
N3-C2	1.314(3)
N3-C3a	1.393(3)
N10-C2	1.350(3)
C3a-C4	1.388(3)
C3a-C7a	1.391(3)
C4-C5	1.381(4)
C5-C6	1.383(4)
C6-C7	1.380(3)
C7-C7a	1.385(3)

Table 3: Selected Bond Angles (°).

Angle	Degrees (°)
C2-S1-C7a	89.2(1)
C2-N3-C3a	111.4(2)
N3-C2-N10	119.5(2)
N3-C2-S1	114.6(2)
N10-C2-S1	125.9(2)
C4-C3a-N3	129.5(2)
C7a-C3a-N3	111.4(2)
C5-C4-C3a	118.9(2)
C4-C5-C6	121.2(2)
C7-C6-C5	120.3(2)
C6-C7-C7a	118.8(2)
C7-C7a-C3a	119.4(2)
C7-C7a-S1	127.3(2)
C3a-C7a-S1	113.3(2)

Table 4: Selected Torsion Angles (°).

Torsion Angle	Degrees (°)
C7a-S1-C2-N3	-0.1(2)
C7a-S1-C2-N10	179.6(2)
C2-S1-C7a-C3a	0.2(2)
C2-S1-C7a-C7	-179.3(2)
C3a-N3-C2-S1	0.2(2)
C3a-N3-C2-N10	-179.5(2)
C2-N3-C3a-C4	-179.5(2)
C2-N3-C3a-C7a	0.2(2)
N3-C3a-C7a-S1	-0.3(2)
C4-C3a-C7a-S1	179.9(2)

Experimental Protocols

Synthesis and Crystallization of 2-Aminobenzothiazole

Materials:

- Aniline
- Ammonium thiocyanate
- Bromine
- Glacial acetic acid
- Ethanol
- Deionized water

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1 equivalent) in glacial acetic acid.
- Cool the solution in an ice bath to below 10 °C.
- Add ammonium thiocyanate (2 equivalents) to the cooled solution and stir until fully dissolved.
- Prepare a solution of bromine (1 equivalent) in glacial acetic acid.
- Add the bromine solution dropwise to the reaction mixture while maintaining the temperature below 10 °C.
- After the addition is complete, continue stirring the mixture at the same temperature for an additional 2 hours.
- Collect the resulting precipitate by vacuum filtration and wash it with cold glacial acetic acid, followed by a thorough wash with deionized water.
- To purify the crude product, suspend it in hot deionized water and neutralize the solution with a concentrated ammonia solution to a pH of approximately 6.
- Collect the purified **2-aminobenzothiazole** by vacuum filtration, wash with cold deionized water, and allow it to air dry.
- For single crystal growth, dissolve the purified product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature.
- Colorless, plate-like crystals suitable for X-ray diffraction will form over a period of several days.

Single-Crystal X-ray Diffraction Analysis

Data Collection:

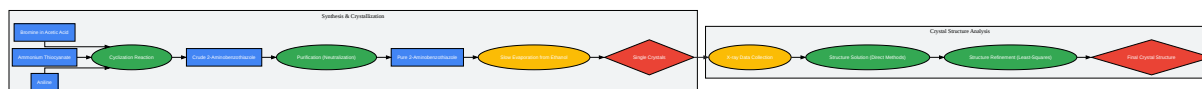
- A suitable single crystal of **2-aminobenzothiazole** is selected and mounted on a goniometer head.

- Data collection is performed on a diffractometer equipped with a CCD area detector using graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$) at a temperature of 293(2) K.
- A series of ω and ϕ scans are carried out to collect a complete sphere of data.
- The collected frames are processed for integration of reflection intensities and reduction of the data.

Structure Solution and Refinement:

- The crystal structure is solved by direct methods using appropriate software.
- The structural model is refined by full-matrix least-squares on F^2 anisotropically for all non-hydrogen atoms.
- Hydrogen atoms are located in a difference Fourier map and refined isotropically.
- The final refinement includes anisotropic thermal parameters for all non-hydrogen atoms.

Experimental Workflow



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Caption: Experimental workflow for **2-aminobenzothiazole** analysis.

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